Di-tert-butyl fumarate

Catalog No.
S724905
CAS No.
7633-38-7
M.F
C12H20O4
M. Wt
228.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Di-tert-butyl fumarate

CAS Number

7633-38-7

Product Name

Di-tert-butyl fumarate

IUPAC Name

ditert-butyl (E)-but-2-enedioate

Molecular Formula

C12H20O4

Molecular Weight

228.28 g/mol

InChI

InChI=1S/C12H20O4/c1-11(2,3)15-9(13)7-8-10(14)16-12(4,5)6/h7-8H,1-6H3/b8-7+

InChI Key

MSVGHYYKWDQHFV-FPLPWBNLSA-N

SMILES

CC(C)(C)OC(=O)C=CC(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)C=CC(=O)OC(C)(C)C

Isomeric SMILES

CC(C)(C)OC(=O)/C=C\C(=O)OC(C)(C)C

The exact mass of the compound Di-tert-butyl fumarate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 134487. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Di-tert-butyl fumarate (DtBF) is a highly sterically hindered, acid-labile diester of fumaric acid that serves as a premium building block in advanced polymer synthesis and asymmetric organic catalysis. Unlike standard lower-alkyl fumarates, the bulky tert-butyl groups in DtBF fundamentally alter its reactivity profile, suppressing bimolecular termination during radical polymerization and providing profound steric direction in cycloadditions and Michael additions. Furthermore, the tert-butyl ester moieties are cleanly cleaved under mild acidic conditions, making DtBF an indispensable precursor for chemically amplified photoresists, end-capping functionalization, and the synthesis of base-sensitive target molecules where traditional saponification would cause degradation [1].

Replacing Di-tert-butyl fumarate with generic alternatives like dimethyl fumarate (DMF) or diethyl fumarate (DEF) routinely results in process failure in specialized applications. In radical polymerization, the lack of steric bulk in DMF and DEF leads to rapid bimolecular termination, restricting the output to low-molecular-weight oligomers rather than structural homopolymers [1]. In organic synthesis, the deprotection of methyl or ethyl esters requires harsh basic hydrolysis, which inevitably destroys base-sensitive functional groups or epimerizes adjacent stereocenters. Conversely, DtBF allows for quantitative, mild acidic cleavage (e.g., using trifluoroacetic acid or photogenerated acids), preserving substrate integrity and enabling its critical role in high-resolution lithography and complex total synthesis [2].

Suppression of Bimolecular Termination in Radical Polymerization

Standard dialkyl fumarates are notoriously difficult to homopolymerize to high molecular weights due to dominant bimolecular termination pathways. However, the extreme steric bulk of the tert-butyl groups in Di-tert-butyl fumarate physically shields the propagating radical. This suppression of termination allows DtBF to achieve high-molecular-weight homopolymers, whereas dimethyl fumarate yields only negligible polymeric material under identical radical initiation conditions [1].

Evidence DimensionHomopolymerization capacity and molecular weight
Target Compound DataForms high-molecular-weight homopolymers (Mn > 10,000 g/mol)
Comparator Or BaselineDimethyl fumarate (DMF) fails to homopolymerize efficiently, yielding only low-molecular-weight oligomers
Quantified DifferenceOrders of magnitude increase in degree of polymerization
ConditionsRadical polymerization using AIBN initiator

Procurement of DtBF is mandatory for manufacturers seeking to synthesize rigid, high-Tg poly(fumarate) backbones or specialized copolymers where standard fumarates act as polymerization inhibitors.

Stereocontrol in Asymmetric 1,4-Conjugate Additions

In rhodium-catalyzed asymmetric 1,4-additions of arylboronic acids, the choice of the fumarate ester dictates the chiral environment's effectiveness. When unhindered or moderately hindered fumarates are paired with standard chiral ligands, enantioselectivity is often poor. However, utilizing Di-tert-butyl fumarate in conjunction with chiral norbornadiene ligands creates a highly constrained transition state, driving the enantiomeric excess (ee) up to 90%. In contrast, using the same substrate with standard phosphorus-based ligands like (R)-BINAP yields a mere 21% ee [1].

Evidence DimensionEnantiomeric excess (ee) in 1,4-addition
Target Compound Data90% ee with chiral norbornadiene ligands
Comparator Or Baseline21% ee with standard (R)-BINAP ligands
Quantified Difference69% absolute increase in enantiomeric excess
ConditionsRh-catalyzed 1,4-addition of phenylboronic acid

For pharmaceutical intermediate synthesis, DtBF is required to achieve the strict enantiomeric purities necessary for regulatory compliance, avoiding costly downstream chiral resolution.

Mild Acidic Cleavage for Chemically Amplified Photoresists

In the formulation of chemically amplified electron-beam photoresists, the solubility switch relies on the rapid and clean deprotection of ester groups. Copolymers containing Di-tert-butyl fumarate undergo highly efficient deprotection to poly(fumaric acid) in the presence of photogenerated acids (or pure trifluoroacetic acid) at moderate post-exposure bake temperatures. Attempting to use methyl or ethyl fumarates would require strong aqueous base for hydrolysis, which is entirely incompatible with the anhydrous, solid-state environment of semiconductor lithography [1].

Evidence DimensionDeprotection mechanism and conditions
Target Compound DataCleaves via mild acidolysis (e.g., TFA or photoacid) to yield carboxylic acids
Comparator Or BaselineDimethyl/diethyl fumarates require harsh aqueous saponification (NaOH/KOH)
Quantified DifferenceComplete shift from basic to acidic deprotection mechanism
ConditionsSolid-state polymer film with photoacid generator (PAG) or pure TFA in solution

DtBF enables the design of advanced photoresists and base-sensitive polymer end-capping workflows where traditional ester hydrolysis would cause catastrophic material failure.

Chemically Amplified Lithography Resists

DtBF is the optimal comonomer for electron-beam and EUV photoresists, where its acid-labile tert-butyl groups provide a sharp solubility switch upon exposure to photogenerated acids, enabling high-resolution patterning without the need for wet chemical hydrolysis [1].

Synthesis of High-Tg Specialty Polymers

Due to its resistance to bimolecular termination, DtBF is uniquely suited for radical homopolymerization and copolymerization to produce rigid, high-glass-transition-temperature (Tg) materials for advanced coatings and optical plastics where standard fumarates fail to polymerize [2].

Asymmetric Pharmaceutical Intermediates

In stereoselective Michael additions and Diels-Alder cycloadditions, the extreme steric bulk of DtBF enforces high facial selectivity, making it a critical dienophile/acceptor for synthesizing enantiopure drug scaffolds [3].

Polymer End-Capping and Derivatization

DtBF is used to end-cap living anionic polymers (e.g., PMMA). The tert-butyl groups can then be cleanly cleaved with trifluoroacetic acid to yield terminal diacids or anhydrides without subjecting the polymer backbone to degrading basic conditions[4].

XLogP3

2.2

Wikipedia

Maleic acid, di-t-butyl ester

Dates

Last modified: 08-15-2023

Explore Compound Types